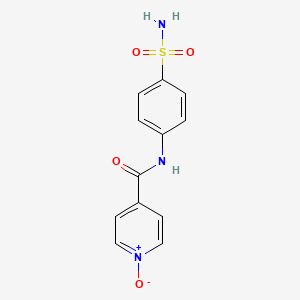

4-((4-スルファモイルフェニル)カルバモイル)ピリジン 1-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

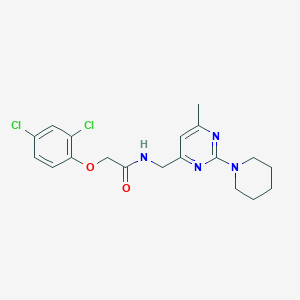

The compound "4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their various biological activities and applications in medicinal chemistry. The presence of sulfonyl and carbamoyl groups in the compound suggests potential for biological activity, possibly as an anticancer agent, as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the functionalization of the pyridine ring. For example, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . Although the exact synthesis of "4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide" is not detailed in the provided papers, similar synthetic routes involving substitution reactions and the use of activating groups like N-oxide may be applicable.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including infrared, 1H NMR, and 13C NMR spectroscopy. These techniques help ascertain the structure and confirm the presence of functional groups such as sulfonyl and carbamoyl moieties . The exact structure of "4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide" would likely show characteristic signals for these groups in its spectroscopic data.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, the nitration of thienopyridines has been studied, yielding products with nitro groups . Sulfur-containing pyridine derivatives have been shown to possess reactivity towards nucleophilic substitution, and their sulfur atoms are susceptible to oxidation . The compound may also undergo similar reactions, such as nucleophilic substitution or oxidation, depending on the reaction conditions and the presence of activating or deactivating groups on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as "4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide," are influenced by their functional groups. The sulfonyl group can confer increased solubility in water and may affect the compound's acidity or basicity. The presence of the N-oxide group can activate the pyridine ring towards electrophilic or nucleophilic attack, altering its reactivity . Additionally, the compound's melting point, boiling point, and stability can be deduced from its molecular structure and compared with similar compounds.

科学的研究の応用

- 光触媒脱酸素化は魅力的な応用です。この化合物はN–O結合の脱酸素化に関与することができ、これは様々な化学変換に不可欠です。 研究者は、COやHCOOHなどの特定の生成物を生成することを目指して、C1分子のC–O結合を選択的に還元する際の利用を探求してきました .

光触媒反応と脱酸素化

作用機序

Target of Action

The primary targets of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action, efficacy, and stability of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is present.

特性

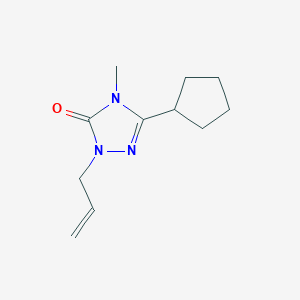

IUPAC Name |

1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLOTSADWGEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)